molecular formula C27H18Cl2N2O3 B11562368 (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11562368
M. Wt: 489.3 g/mol
InChI Key: PPLNHXYJMVTLGJ-FMIVXFBMSA-N
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Description

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzoxazole and furan rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often relate to the modulation of cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both benzoxazole and furan rings. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H18Cl2N2O3

Molecular Weight

489.3 g/mol

IUPAC Name

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C27H18Cl2N2O3/c1-16-5-6-17(14-22(16)29)24-11-8-21(33-24)9-12-26(32)30-20-4-2-3-18(13-20)27-31-23-15-19(28)7-10-25(23)34-27/h2-15H,1H3,(H,30,32)/b12-9+

InChI Key

PPLNHXYJMVTLGJ-FMIVXFBMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)Cl

Origin of Product

United States

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